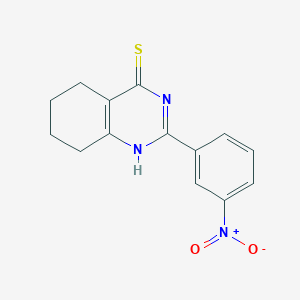

2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol is an organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This compound is characterized by the presence of a nitrophenyl group at the second position and a thiol group at the fourth position of the tetrahydroquinazoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol typically involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid on a suitable aromatic precursor.

Thiol Group Addition: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Substitution Reactions

The thiol group exhibits nucleophilic behavior, enabling reactions with electrophilic reagents.

Alkylation

Reaction with alkyl halides (e.g., ethyl iodide, 2-chloroacetamide) in ethanol under reflux with sodium acetate yields S-alkylated derivatives (e.g., 3-ethylthio-5,6,7,8-tetrahydroisoquinoline) .

Example :

This compound+CH3CH2IEtOH, NaOAc3-ethylthio derivative

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Ethyl iodide | 3-Ethylthioquinazoline | 85–90 | Reflux, 1 h, NaOAc | |

| 2-Chloroacetamide | (Tetrahydroquinazolin-3-ylthio)acetamide | 93–96 | Reflux, ethanol, 1 h |

Aryl Substitution

The nitrophenyl group undergoes nucleophilic aromatic substitution with amines or thiols under basic conditions, though reactivity is moderated by the electron-withdrawing nitro group .

Thiol Oxidation

Controlled oxidation of the -SH group forms disulfides or sulfonic acids:

2R-SHH2O2R-S-S-R(Disulfide)

Strong oxidants (e.g., KMnO₄) convert the thiol to a sulfonic acid (-SO₃H) .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to an amine:

-NO2H2/Pd-C-NH2

This generates 2-(3-aminophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol , a precursor for further functionalization .

Cyclization Reactions

Heating with sodium carbonate in ethanol induces Thorpe-Ziegler cyclization , forming fused thieno[2,3-c]isoquinoline derivatives (e.g., compound 6b–g ) .

Mechanism :

-

Intramolecular nucleophilic attack by the thiolate on an adjacent carbonyl group.

-

Cyclization to form a six-membered thieno-isoquinoline ring.

| Starting Material | Cyclized Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 5b | Thieno[2,3-c]isoquinoline-2-carboxamide | Na₂CO₃, EtOH | 78–82 |

Biological Activity Modulation

Derivatives exhibit anticancer and antioxidant properties:

-

Anticancer Activity : Moderate inhibition against pancreatic (PACA2) and lung (A549) cancer cell lines (IC₅₀ = 12–45 μM) .

-

Antioxidant Activity : High radical scavenging (IC₅₀ = 8–15 μM) due to the thiol and phenolic groups .

Structural Characterization

Key spectroscopic data for reaction products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have investigated the anticancer properties of quinazoline derivatives. For instance, compounds similar to 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol have shown promising results against various cancer cell lines. The mechanism often involves inhibition of specific kinases or modulation of signaling pathways associated with tumor growth .

- A case study demonstrated that derivatives with similar structures exhibited significant antiproliferative activity against lung and colon cancer cell lines, suggesting potential therapeutic applications in oncology .

-

Antimicrobial Properties :

- The thiol group in the compound may enhance its ability to interact with microbial enzymes or cell membranes, leading to antimicrobial effects. Research indicates that thiol-containing compounds can disrupt bacterial cell walls or inhibit essential enzymes .

- A study highlighted the effectiveness of related compounds against resistant strains of bacteria, indicating a potential for developing new antimicrobial agents based on this scaffold .

-

Neuroprotective Effects :

- Some derivatives have been explored for neuroprotective applications. The ability of thiols to act as antioxidants may protect neuronal cells from oxidative stress-related damage. Preliminary studies suggest that these compounds could mitigate neurodegenerative conditions by reducing oxidative damage .

Material Science Applications

- Synthesis of Functional Materials :

- The unique properties of this compound allow it to be used as a precursor for synthesizing novel materials. Its ability to form coordination complexes with metals can lead to the development of catalysts or sensors .

- Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Environmental Applications

- Pollutant Detection :

- The compound's reactivity makes it a candidate for developing sensors for detecting environmental pollutants. Its ability to form complexes with heavy metals can be utilized in designing sensitive detection methods for environmental monitoring .

- Studies indicate that similar compounds can selectively bind to specific pollutants, allowing for efficient removal from contaminated water sources.

Wirkmechanismus

The mechanism of action of 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could facilitate binding to specific sites, while the thiol group might participate in redox reactions or form covalent bonds with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-Nitrophenyl)quinazoline-4-thiol: Lacks the tetrahydro component, which may affect its reactivity and biological activity.

2-(4-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol: The position of the nitro group is different, which could influence its chemical behavior and interactions.

2-(3-Aminophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol:

Uniqueness

2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol is unique due to the combination of its nitrophenyl and thiol groups within the tetrahydroquinazoline framework. This unique structure imparts specific chemical reactivity and potential for diverse applications in various fields.

Biologische Aktivität

Chemical Structure and Properties

The compound features the following structural characteristics:

- Chemical Formula : C14H13N3O2S

- IUPAC Name : 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione

The presence of both the nitro group (–NO₂) and the thiol group (–SH) suggests diverse chemical reactivity, which may contribute to various biological activities. The nitro group is known for its electron-withdrawing properties, while the thiol group can participate in redox reactions and form disulfide bonds.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol exhibit a range of biological activities. However, specific studies directly investigating this compound's effects are scarce. Here are some notable findings related to its biological activity:

Anticancer Potential

Similar compounds have shown promising anticancer properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 5-Nitroindole | Anti-inflammatory | |

| 2-Amino-5-nitrophenylbenzothiazole | Antitumor activity |

While direct studies on this compound are lacking, its structural analogs indicate potential efficacy against various cancer cell lines.

Mechanistic Insights

The mechanisms of action for related compounds often involve:

- Inhibition of Tubulin Polymerization : Compounds that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Thiol-containing compounds can modulate oxidative stress pathways.

Case Studies and Research Findings

Although specific case studies on this compound are not available in the literature, insights can be drawn from related compounds:

- Inhibition of CDC25 Phosphatase : Research on similar quinazoline derivatives has demonstrated their ability to inhibit dual specificity protein phosphatases such as CDC25. This inhibition can lead to cell cycle arrest in cancer cells by preventing dephosphorylation of cyclin-dependent kinases (CDKs) .

- Antioxidant Activity : Compounds with thiol groups are often evaluated for their antioxidant properties. The ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-17(19)10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(20)16-13/h3-5,8H,1-2,6-7H2,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXENKKPUEDIECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.